N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromo-3-chlorophenyl chloride in the presence of a palladium catalyst, such as palladium (II) acetate, and a base like sodium carbonate.
Final Product Formation: The final product, this compound, is obtained after purification steps, which may include recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate or potassium phosphate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-chlorophenyl)-4-chloro-3-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
N-(4-bromo-3-chlorophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(4-bromo-3-chlorophenyl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine ring, which may confer different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, such as the development of selective inhibitors or the synthesis of novel materials.
Properties
Molecular Formula |
C17H15BrCl2N2O3S |
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Molecular Weight |
478.2 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H15BrCl2N2O3S/c18-13-5-4-12(10-15(13)20)21-17(23)11-3-6-14(19)16(9-11)26(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23) |
InChI Key |
JGRLXYQGTJCUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl)Cl |
Origin of Product |
United States |
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